Thymidine, 5'-o-(p-toluènesulfonyl)-

Vue d'ensemble

Description

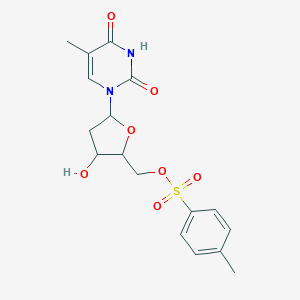

Thymidine, 5’-o-(p-toluenesulfonyl)-: is a modified nucleoside derivative of thymidine, where the 5’-hydroxyl group is substituted with a p-toluenesulfonyl group. This compound is primarily used as a reagent in the preparation of 5’-substituted cyclothymidine derivatives .

Applications De Recherche Scientifique

Thymidine, 5’-o-(p-toluenesulfonyl)- is used in various scientific research applications, including:

Chemistry: As a reagent for the synthesis of modified nucleosides and nucleotides.

Biology: In the study of DNA synthesis and repair mechanisms.

Industry: Used in the production of oligonucleotides and other nucleic acid-based products.

Mécanisme D'action

Target of Action

Thymidine, also known as 5’-o-(p-toluenesulfonyl)-thymidine or 5’-(4-methylbenzenesulfonate)-thymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes involved in DNA synthesis and cellular growth. These include:

- Thymidylate kinase : This enzyme plays a crucial role in the synthesis of deoxythymidine triphosphate (dTTP), a key component of DNA .

- Uridine phosphorylase : This enzyme is involved in the salvage pathway of pyrimidine nucleotide biosynthesis .

- Thymidine kinase : This enzyme is responsible for the phosphorylation of thymidine, a necessary step for the incorporation of thymidine into DNA .

Mode of Action

Thymidine interacts with its targets by serving as a substrate for these enzymes. It is highly active with ATP or dATP as phosphate donors . The interaction of thymidine with these enzymes leads to changes in the synthesis of DNA and cellular growth.

Biochemical Pathways

Thymidine is situated at the junction of both de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis . It is essential for DNA synthesis and cellular growth. The affected pathways and their downstream effects include:

Analyse Biochimique

Biochemical Properties

Thymidine, 5’-o-(p-toluenesulfonyl) interacts with several enzymes, proteins, and other biomolecules. It is a substrate for thymidine kinase 2 (TK2), an enzyme involved in the salvage pathway of DNA synthesis . The product of this reaction, thymidine monophosphate, is a critical component of DNA .

Cellular Effects

Thymidine, 5’-o-(p-toluenesulfonyl) influences various cellular processes. It plays a role in cell proliferation, migration, differentiation, and cell death . Its effects on cell signaling pathways, gene expression, and cellular metabolism are significant, contributing to the overall function and survival of the cell .

Molecular Mechanism

The molecular mechanism of Thymidine, 5’-o-(p-toluenesulfonyl) involves its interaction with biomolecules at the molecular level. It binds to enzymes like TK2, influencing their activity. This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thymidine, 5’-o-(p-toluenesulfonyl) change over time. It has been observed that its stability and degradation can influence long-term effects on cellular function .

Metabolic Pathways

Thymidine, 5’-o-(p-toluenesulfonyl) is involved in the salvage pathway of DNA synthesis. It interacts with enzymes like TK2 and contributes to metabolic flux and metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 5’-o-(p-toluenesulfonyl)- typically involves the reaction of thymidine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up for industrial use. The key steps involve the protection of the hydroxyl group, sulfonylation, and subsequent purification to achieve the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Thymidine, 5’-o-(p-toluenesulfonyl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The p-toluenesulfonyl group can be displaced by nucleophiles such as amines or thiols.

Reduction: The compound can be reduced to remove the sulfonyl group, regenerating the original thymidine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Substituted thymidine derivatives.

Reduction: Thymidine.

Comparaison Avec Des Composés Similaires

Thymidine: The parent compound without the p-toluenesulfonyl group.

5’-O-Tosyl-D-thymidine: Another tosylated derivative with similar properties.

Uniqueness: Thymidine, 5’-o-(p-toluenesulfonyl)- is unique due to its specific substitution at the 5’-position, which allows for targeted modifications and applications in nucleoside chemistry .

Activité Biologique

Thymidine, 5'-o-(p-toluenesulfonyl)- is a modified nucleoside that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and its role in cancer therapy.

Thymidine derivatives have been studied extensively for their ability to inhibit specific enzymes involved in nucleotide metabolism. The modification of thymidine with a p-toluenesulfonyl group enhances its binding affinity and selectivity towards target enzymes, making it a promising candidate for therapeutic applications, particularly in the treatment of infections and cancer.

Thymidine, 5'-o-(p-toluenesulfonyl)- acts primarily as an inhibitor of thymidine monophosphate kinase (TMPK), an enzyme crucial for the phosphorylation of thymidine to dTMP. This inhibition can disrupt nucleotide synthesis pathways, particularly in rapidly dividing cells such as those found in tumors or bacterial infections.

Structure-Activity Relationship

Research has shown that modifications at different positions on the thymidine molecule can significantly affect its biological activity. For instance, studies indicate that substituents at the 2'-position can alter the conformational stability and binding efficiency of the compound to TMPK, influencing its inhibitory potency.

Efficacy Against Mycobacterium tuberculosis

A significant body of research has focused on the use of thymidine derivatives as anti-tuberculosis agents. Thymidine, 5'-o-(p-toluenesulfonyl)- has demonstrated promising inhibitory activity against Mycobacterium tuberculosis by targeting TMPKmt (the mycobacterial form of TMPK).

Case Study: Inhibition Studies

In vitro studies have shown that certain modified thymidine derivatives exhibit Ki values significantly lower than the Km value for dTMP (4.5 µM), indicating a strong binding affinity. For example, one derivative showed a Ki value of 0.6 µM against TMPKmt, highlighting its potential as a lead compound for further development in anti-tuberculosis therapy .

| Compound Name | Ki Value (µM) | Target Enzyme |

|---|---|---|

| N-(5’-deoxy-α-D-thymidin-5’-yl)-N’-(3-trifluoromethyl-4-chlorophenyl)thiourea | 0.6 | TMPKmt |

| 1-(3-aminomethyl-3,5-dideoxy-2-O,6-N-(thiocarbonyl)-β-D-ribofuranosyl)thymine | 2.3 | TMPKmt |

Antiviral Activity

Beyond its antibacterial properties, thymidine derivatives have also been explored for their antiviral activity. Certain studies indicate that modified thymidines can inhibit viral replication by interfering with viral polymerases or other essential enzymes involved in the viral life cycle.

The antiviral mechanism often involves competitive inhibition where the modified thymidine mimics natural substrates required for viral DNA synthesis. This approach can effectively reduce viral load and improve therapeutic outcomes in infections such as HIV.

Cancer Therapeutics

Thymidine derivatives are also being investigated for their role in cancer therapy. The ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair, positions these compounds as potential anticancer agents.

Case Study: Thymidylate Synthase Inhibition

Recent studies have identified small molecules that disrupt the dimeric form of human TS, leading to increased proteasomal degradation of the enzyme. Such compounds have shown enhanced efficacy in reducing tumor growth compared to traditional chemotherapeutics like 5-fluorouracil .

| Compound Name | Mechanism | Efficacy Comparison |

|---|---|---|

| E7 | TS dimer disruption | More effective than 5-FU |

Propriétés

IUPAC Name |

[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEWNGNFIIXLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993373 | |

| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7253-19-2 | |

| Record name | Thymidine, 5'-O-(p-toluenesulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007253192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 5'-o-(p-toluenesulfonyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.